2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2,5-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[6-[(2-chlorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O5S/c1-28-16-8-9-19(29-2)18(12-16)22-20(25)14-24-11-5-10-23(30(24,26)27)13-15-6-3-4-7-17(15)21/h3-4,6-9,12H,5,10-11,13-14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQFELGXMOCJJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the thiadiazine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorobenzyl group is then introduced via a substitution reaction, followed by the attachment of the dimethoxyphenyl acetamide moiety through an amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may have potential as a biochemical probe or tool for studying specific biological pathways or targets.
Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: It may find applications in the development of new materials or as a component in specialized industrial processes.
Mechanism of Action
The mechanism by which 2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2,5-dimethoxyphenyl)acetamide exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Thiadiazinan-Dioxide vs. Benzothiazole Derivatives
The target compound’s thiadiazinan-dioxide core differs significantly from benzothiazole-based analogs (e.g., N-(6-chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide, described in ). While both systems feature sulfonamide-like functionalities, the thiadiazinan-dioxide ring (a six-membered heterocycle with two nitrogen and one sulfur atoms) offers distinct conformational flexibility compared to the fused bicyclic benzothiazole. This difference may alter binding affinity in biological targets; for example, thiadiazinan-dioxide derivatives are associated with SARM activity , whereas benzothiazoles often exhibit antimicrobial or kinase-inhibitory properties .
Table 1: Comparison of Heterocyclic Cores
Substituent Effects
Chlorobenzyl Positional Isomerism
The target compound’s 2-chlorobenzyl group contrasts with the 4-chlorobenzyl analog (CAS 931362-94-6, ). Positional isomerism influences electronic and steric profiles: the ortho-chloro substituent may induce greater steric hindrance and alter dipole moments compared to the para-substituted counterpart. Such differences can impact intermolecular interactions (e.g., crystal packing, as seen in ) and pharmacokinetic properties like metabolic stability .
Methoxy Substituents on the Acetamide Moiety
The N-(2,5-dimethoxyphenyl) group in the target compound differs from analogs with meta- or para-substituted methoxy groups (e.g., N-(3,4-dimethoxyphenethyl)-3-(2,5-dimethoxyphenyl)-... in ).
Table 2: Substituent Impact on Physicochemical Properties
Biological Activity
The compound 2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2,5-dimethoxyphenyl)acetamide is a complex organic molecule notable for its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C20H24ClN3O5S
- Molecular Weight : 453.94 g/mol
- Purity : Typically around 95%.
The compound features a thiadiazinan ring structure with a chlorobenzyl group and an acetamide functionality. The presence of chlorine and methoxy groups enhances its pharmacological properties, making it a subject of interest in drug development.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Thiadiazine Ring : Cyclization of appropriate precursors under controlled conditions.
- Introduction of the Chlorobenzyl Group : Achieved through a nucleophilic substitution reaction.
- Attachment of the Dimethoxyphenyl Acetamide Moiety : This final step involves amide bond formation to couple the dimethoxyphenyl group to the thiadiazine derivative.
The biological activity of this compound may involve several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may influence receptor activity impacting cellular signaling processes.
- Gene Expression Alteration : The compound could affect the expression of genes related to cell growth and apoptosis.
Biological Activity
Preliminary studies suggest that this compound exhibits diverse biological activities:
Antimicrobial Activity
Research indicates that thiadiazine derivatives possess significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting potential applications as antibacterial agents .
Anti-inflammatory Effects
The incorporation of specific functional groups in similar thiadiazine compounds has been linked to anti-inflammatory effects. This activity could be attributed to the modulation of inflammatory pathways through enzyme inhibition or receptor interaction .
Anticancer Potential
Some studies have indicated that compounds with thiadiazine structures may exert anticancer effects by inducing apoptosis in cancer cells. The exact pathways remain to be fully elucidated but are believed to involve interactions with cellular signaling pathways .
Case Studies and Research Findings
Several case studies have highlighted the biological efficacy of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
